Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the aziridine ring: This can be achieved by reacting an appropriate amine with an epoxide under basic conditions.
Attachment of the cyclopropylmethyl group: This step involves the alkylation of the aziridine nitrogen with cyclopropylmethyl bromide.
Formation of the ester linkage: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aziridines.
Scientific Research Applications
Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-ethylpropanoate
- Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-propylpropanoate
Uniqueness
Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring and the cyclopropylmethyl group makes it particularly interesting for further research and development.
Properties
IUPAC Name |
methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,17(20)21-3)14-5-4-6-16(9-14)22-12-15-11-19(15)10-13-7-8-13/h4-6,9,13,15H,7-8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIEERQRDPSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OCC2CN2CC3CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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